molecular formula C11H11N3O2 B2892466 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone CAS No. 320416-23-7

1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone

Cat. No.: B2892466
CAS No.: 320416-23-7
M. Wt: 217.228
InChI Key: YREGRGNBFQJGRR-UHFFFAOYSA-N
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Description

1-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone is an organic compound characterized by the presence of a triazole ring attached to a phenyl group and an acetone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone typically involves the reaction of 1-phenyl-1H-1,2,4-triazole with an appropriate acetone derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products Formed:

Scientific Research Applications

1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

    1-Phenyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the acetone moiety.

    1-(4-Phenyl-1H-1,2,3-triazol-1-yl)acetone: Similar structure but with a different triazole ring configuration.

Uniqueness: 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone is unique due to its specific combination of the triazole ring and acetone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone is a compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N4O2\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_2

This compound features a triazole ring that is linked to an acetone moiety via an ether bond. The presence of the phenyl group enhances its lipophilicity and may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Activity:
Triazole derivatives have been extensively studied for their antimicrobial properties. The 1,2,4-triazole core is known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to cell membrane disruption. In vitro studies have shown that compounds with triazole rings exhibit significant activity against various bacterial strains and fungi .

Anticancer Properties:
Research indicates that triazole derivatives can induce apoptosis in cancer cells. For instance, studies have demonstrated that compounds featuring the triazole moiety exhibit cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer) . The mechanism often involves the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

A study conducted by researchers on various triazole derivatives highlighted that this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL .

Anticancer Activity

In a comparative study assessing the cytotoxic effects of different triazole derivatives on cancer cell lines, this compound exhibited a significant reduction in cell viability in MDA-MB-231 cells with an IC50 value of approximately 15 µM. This suggests a potential role as an anticancer agent .

Data Table: Summary of Biological Activities

Biological Activity Tested Strains/Cells Effect MIC/IC50 Values
AntibacterialStaphylococcus aureusInhibitionMIC: 0.5 - 2 µg/mL
Escherichia coliInhibitionMIC: 0.5 - 2 µg/mL
AnticancerMDA-MB-231CytotoxicityIC50: ~15 µM
Panc-1CytotoxicityIC50: ~20 µM

Properties

IUPAC Name

1-[(1-phenyl-1,2,4-triazol-3-yl)oxy]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9(15)7-16-11-12-8-14(13-11)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREGRGNBFQJGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=NN(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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